

An In-depth Technical Guide to Diallyl Malonate (bis(prop-2-enyl) propanedioate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl malonate*

Cat. No.: *B160601*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl malonate, systematically named bis(prop-2-enyl) propanedioate, is a versatile organic compound with significant potential in polymer chemistry and as a precursor in fine chemical synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility for researchers in drug development and materials science. Detailed experimental protocols for its synthesis and a representative reaction are provided, alongside a summary of its physical and chemical properties.

Chemical Identity and Properties

Diallyl malonate is an ester of malonic acid and allyl alcohol. Its structure features two reactive allyl groups, making it a valuable monomer and crosslinking agent in polymerization reactions.

Table 1: Chemical and Physical Properties of **Diallyl Malonate**

Property	Value	Source
IUPAC Name	bis(prop-2-enyl) propanedioate	[1]
Synonyms	Diallyl malonate	[1]
CAS Number	1797-75-7	[1]
Molecular Formula	C ₉ H ₁₂ O ₄	[1]
Molecular Weight	184.19 g/mol	[1]
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

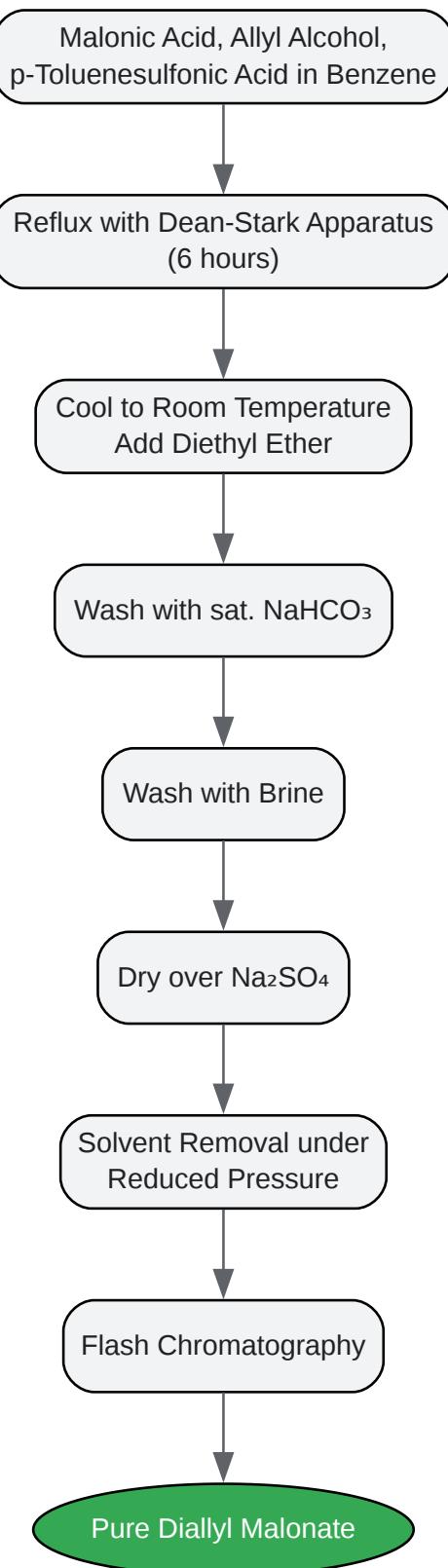
Note: Experimental physical properties such as boiling point, density, and solubility for **diallyl malonate** are not readily available in the cited literature. For reference, the closely related compound, diethyl diallylmalonate, has a boiling point of 128-130 °C at 12 mmHg and a density of 0.994 g/mL at 25 °C.[\[2\]](#) It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[\[3\]](#)

Synthesis of Diallyl Malonate

Diallyl malonate can be synthesized via the esterification of malonic acid with allyl alcohol.

Experimental Protocol: Synthesis of Diallyl Malonate[\[4\]](#)

Materials:


- Malonic acid (1.0 g, 10 mmol)
- Allyl alcohol (3.0 mL, 44 mmol)
- p-Toluenesulfonic acid (0.11 g, 0.64 mmol)
- Benzene (50 mL)
- Diethyl ether (50 mL)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Malonic acid, allyl alcohol, and p-toluenesulfonic acid are dissolved in benzene in a round-bottom flask equipped with a Dean-Stark apparatus.
- The reaction mixture is heated to reflux, and the water produced during the esterification is removed azeotropically.
- After 6 hours, the apparatus is cooled to room temperature.
- Diethyl ether is added to the reaction solution.
- The organic phase is washed sequentially with saturated aqueous NaHCO_3 solution ($2 \times 15 \text{ mL}$) and brine ($1 \times 15 \text{ mL}$).
- The organic layer is dried over anhydrous Na_2SO_4 .
- The solvent is removed under reduced pressure to yield the crude product as a yellow oil.
- The crude product is purified by flash chromatography on a silica column using an ethyl acetate/hexane eluent.

Diagram 1: Synthesis Workflow of Diallyl Malonate

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **diallyl malonate**.

Applications in Research and Development

While specific applications in drug development for **diallyl malonate** are not extensively documented, its structural motifs are relevant to several areas of pharmaceutical and materials science.

Polymer Chemistry and Material Science

The two allyl groups in **diallyl malonate** make it a suitable monomer for polymerization and a crosslinking agent to create polymer networks with enhanced thermal and mechanical properties.^{[3][4]} Such crosslinked polymers can be utilized in the development of hydrogels for drug delivery systems, where the crosslinking density can control the swelling, mechanical strength, and degradation kinetics of the hydrogel.^[4]

Precursor in Organic Synthesis

Diallyl malonates are valuable precursors in organic synthesis. For instance, they can undergo palladium-catalyzed decarboxylative allylation to form homoallylic esters, which are important intermediates in the synthesis of complex molecules, including carbocyclic nucleoside analogues.^[5]

Key Experimental Protocols in Synthetic Chemistry Ring-Closing Metathesis (RCM)

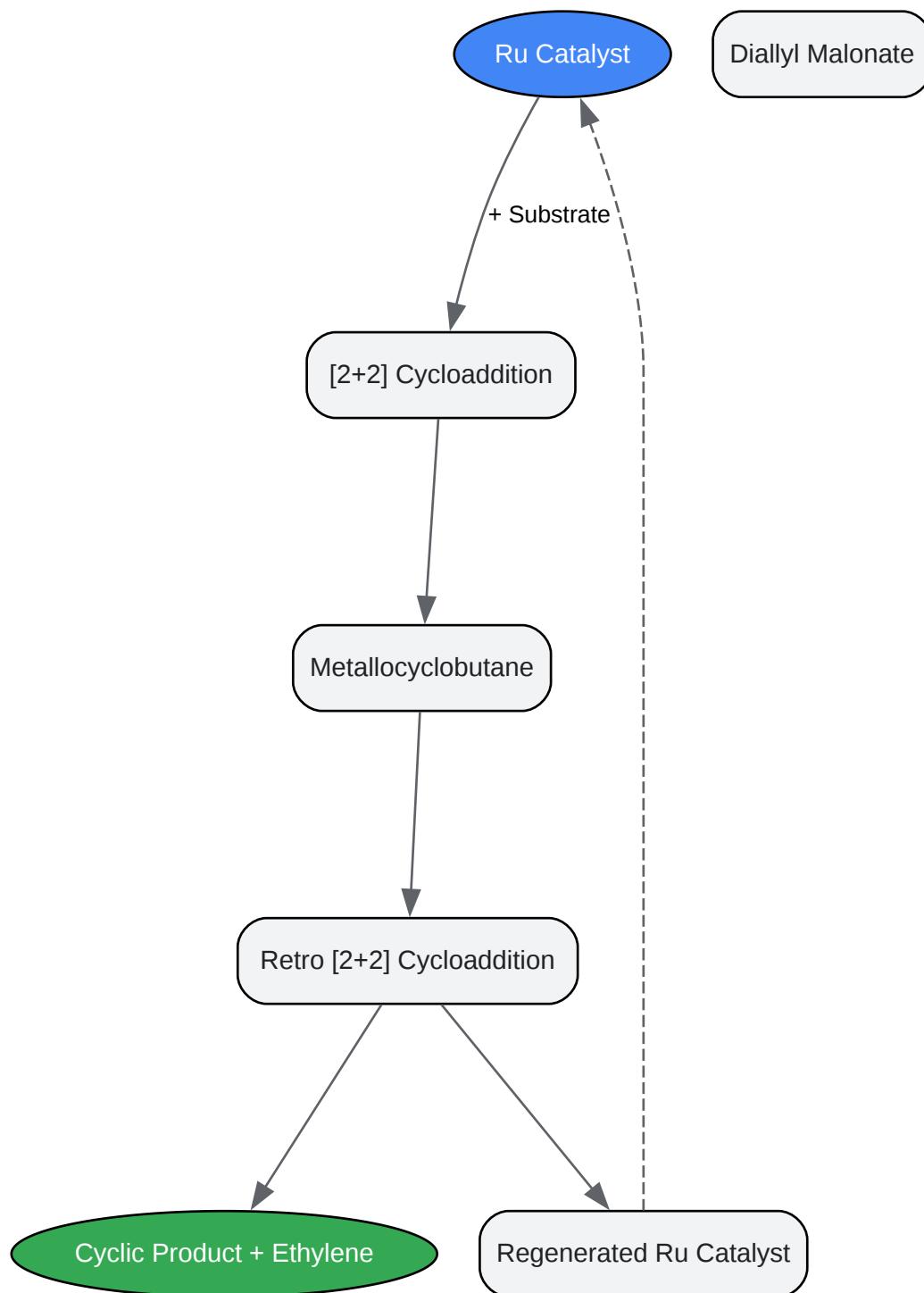

Although the provided protocol specifically uses diethyl diallylmalonate, the reaction is a cornerstone of modern organic synthesis and is applicable to **diallyl malonate** for the formation of cyclic compounds.^{[6][7][8][9][10]}

Table 2: Representative Protocol for Ring-Closing Metathesis

Step	Procedure
1. Preparation	A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) in dry, degassed dichloromethane (CH_2Cl_2) is prepared under an inert atmosphere (nitrogen or argon).
2. Reaction	Diethyl diallylmalonate is added to the catalyst solution. The reaction mixture is stirred at room temperature for 1 hour under an inert atmosphere.
3. Work-up	Diethyl ether is added to the reaction mixture, which is then filtered through a plug of silica gel.
4. Isolation	The solvent is removed under reduced pressure.
5. Purification	The crude product is purified by column chromatography if necessary.

This protocol is adapted for diethyl diallylmalonate and would require optimization for **diallyl malonate**.^[6]

Diagram 2: Catalytic Cycle of Ring-Closing Metathesis

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for ring-closing metathesis.

Conclusion

Diallyl malonate is a valuable bifunctional molecule with significant potential in polymer chemistry and as a synthetic intermediate. Its ability to act as a crosslinking agent makes it a candidate for the development of advanced polymer networks for applications such as controlled drug release. Furthermore, its utility in sophisticated organic transformations like ring-closing metathesis and palladium-catalyzed reactions highlights its importance for the synthesis of complex molecular architectures relevant to drug discovery and development. Further research into the specific properties and applications of **diallyl malonate** is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl malonate | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl diallylmalonate 98 3195-24-2 [sigmaaldrich.com]
- 3. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl diallylmalonate, 97+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diallyl Malonate (bis(prop-2-enyl) propanedioate)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160601#iupac-name-for-diallyl-malonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com